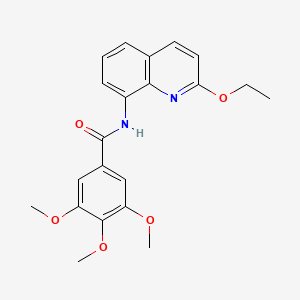

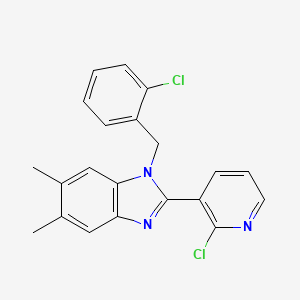

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of quinolin-8-yl 2-ethoxy-5-methylbenzenesulfonate with appropriate reagents. Further details on the synthetic pathway and conditions would require a deeper examination of relevant literature.

Chemical Reactions Analysis

While information on specific chemical reactions involving this compound is limited, it is essential to explore its reactivity, potential functional group transformations, and any by-products formed during synthesis .

Applications De Recherche Scientifique

Antioxidant Properties and Applications in Animal Feed

"N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide" shares structural similarities with ethoxyquin, an antioxidant widely used in animal feed to protect against lipid peroxidation. Ethoxyquin's ability to safeguard feed quality underlines the potential of related compounds for similar applications. Notably, ethoxyquin's safety has been scrutinized, leading to further studies on its metabolic products and oxidative characteristics. Such research highlights the importance of understanding the metabolic pathways and safety profiles of antioxidants like "this compound" in animal nutrition and food safety (Blaszczyk et al., 2013).

Cytotoxicity and Genotoxicity Studies

Research into the cytotoxic and genotoxic effects of ethoxyquin, a compound related to "this compound", reveals the complexity of assessing the safety of such antioxidants. Studies have explored ethoxyquin's potential pro-oxidant activity, its ability to cause DNA damage, and chromosome aberrations. These investigations are crucial for understanding the biological consequences of long-term exposure to antioxidants in animal feed, which can carry over to food products of animal origin (Blaszczyk & Skolimowski, 2015).

Molecular Interactions and Biological Impacts

The study of analogues and derivatives related to "this compound" contributes to our understanding of molecular interactions and their biological impacts. For instance, research into sigma-2 receptor probes based on similar structures provides insights into receptor binding affinity and pharmacological profiles. Such studies are instrumental in developing new ligands for studying sigma-2 receptors, which have implications in cancer research and the development of therapeutic agents (Xu et al., 2005).

Inhibition of Mitochondrial Functions

Explorations into the inhibitory effects of ethoxyquin on mitochondrial functions reveal potential concerns about the impact of antioxidants on cellular energy production. Such research underscores the necessity of evaluating the cellular and molecular effects of antioxidants, including those structurally related to "this compound", on vital biological processes (Reyes et al., 1995).

Safety and Hazards

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to bind to various receptors and enzymes, playing significant roles in numerous biological processes .

Mode of Action

It’s worth noting that quinoline derivatives have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biochemical pathways, influencing downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Quinoline derivatives have been known to induce various molecular and cellular effects .

Propriétés

IUPAC Name |

N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-5-28-18-10-9-13-7-6-8-15(19(13)23-18)22-21(24)14-11-16(25-2)20(27-4)17(12-14)26-3/h6-12H,5H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFPHFNPJPEBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2476182.png)

![2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476184.png)

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)

![N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476201.png)

![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)